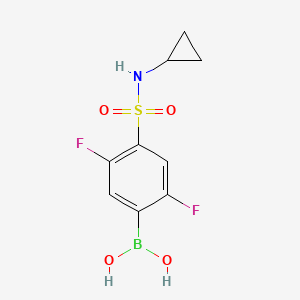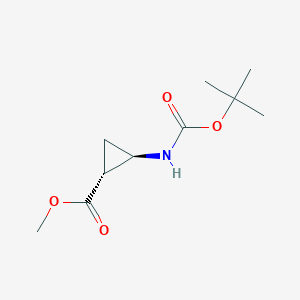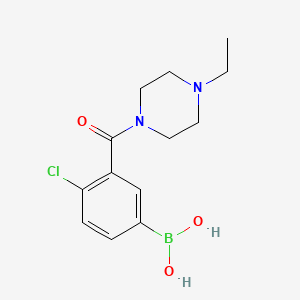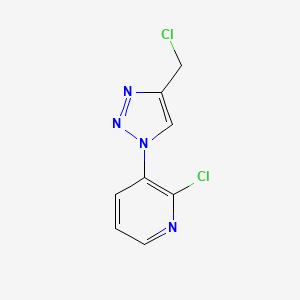
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine involves several steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing intermediate. The reaction conditions and reagents play a crucial role in achieving high yields of the desired product .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN , with a molecular weight of approximately 127.57 g/mol . The chloromethyl group is attached to the pyridine ring, and the 1,2,3-triazole forms another part of the structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
One of the primary applications of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is in the synthesis of heterocyclic derivatives, which have been extensively studied for their biological and pharmacological properties. For instance, the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through reactions with 2-chloro-methyl pyridine highlights the compound's utility in generating structurally diverse heterocycles (Lin Bi-hui, 2010).
Antifungal Activity
Derivatives synthesized from 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine have shown promising antifungal activities. A study on a novel 1,2,4- Triazolo[4,3-a]Pyridine Compound demonstrated significant inhibitory effects against various fungal strains, showcasing the potential of these derivatives in developing new antifungal agents (Q. Wang et al., 2018).
Coordination Chemistry and Catalysis
The chemical structure of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine facilitates the formation of coordination compounds with metals, which are important for catalytic applications. Studies have explored the synthesis and characterisation of Fe coordination compounds containing substituted 2-(1-(4-R-phenyl-1H-1,2,3-triazol-4-yl)pyridine ligands. These compounds exhibit interesting electrochemical properties and could be valuable in catalysis and materials science (J. Conradie et al., 2019).
Synthesis of Triazolopyridines
The compound also plays a crucial role in the efficient synthesis of triazolopyridines, a family of compounds known for their biological activity. This highlights its importance in pharmaceutical applications, particularly in the development of drugs with potential therapeutic benefits (Said El-Kurdi et al., 2021).
Antioxidant Properties
Further research into derivatives of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine has revealed antioxidant properties, suggesting potential applications in protecting against oxidative stress-related damage (O. Bekircan et al., 2008).
Mechanism of Action
Target of Action
It is known that pyridine derivatives have diverse biological activity . They are used in the synthesis of imidazo[4,5-b]pyridines, which are known to exhibit various biological activities such as analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory .
Mode of Action
It is known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
It is known that pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .
properties
IUPAC Name |
2-chloro-3-[4-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-14(13-12-6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAPKYTCOCUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




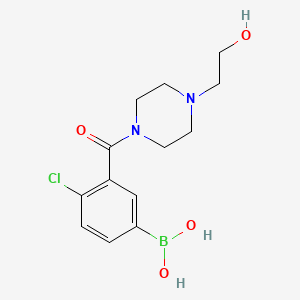


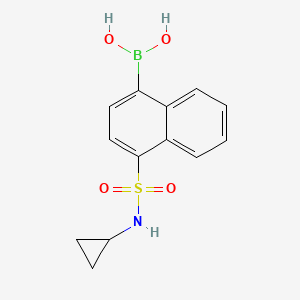
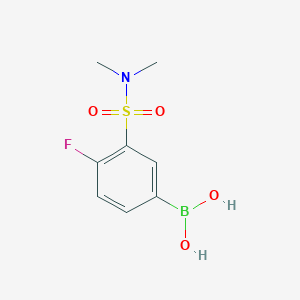
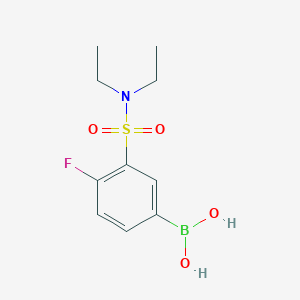
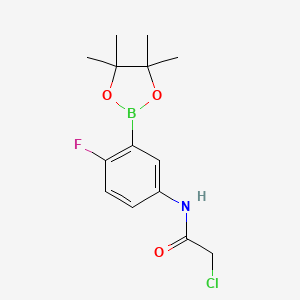
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)


